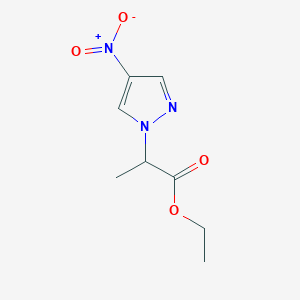

ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H11N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its nitro group at the 4-position of the pyrazole ring and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with 4-nitro-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired ester product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Reduction: Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Similar structure but with an amino group instead of a nitro group.

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Contains additional methyl groups on the pyrazole ring.

Uniqueness

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the nitro and ester groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-nitro-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction is usually conducted under reflux conditions in ethanol to ensure complete conversion. The compound can undergo various chemical transformations, including reduction, substitution, and hydrolysis, which can yield different derivatives that may exhibit distinct biological activities .

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Properties:

Research indicates that compounds containing pyrazole moieties often demonstrate significant antimicrobial activity. This compound has shown potential against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects:

Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

3. Anticancer Activity:

Compounds similar to this compound have been evaluated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways .

4. Enzyme Inhibition:

The compound's mechanism of action includes potential inhibition of specific enzymes involved in disease processes. This includes interactions with targets like dihydrofolate reductase, which is critical in cancer therapy .

The biological activity of this compound can be attributed to its structural features:

- Nitro Group Bioreduction: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects .

- Ester Hydrolysis: The ester functionality can be hydrolyzed to release active carboxylic acids, which may interact with specific molecular targets such as enzymes or receptors involved in inflammation or infection .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Study B (2021) | Anti-inflammatory Effects | Reported a reduction in TNF-alpha and IL-6 levels by up to 70% at a concentration of 20 µM compared to control groups. |

| Study C (2022) | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

Properties

IUPAC Name |

ethyl 2-(4-nitropyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)6(2)10-5-7(4-9-10)11(13)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEYKTXCOYTLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.